L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-
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Overview
Description
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring and a tert-butyldimethylsilyl (TBDMS) protecting group. The presence of these groups imparts specific chemical properties and reactivity to the molecule, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves the protection of the hydroxyl group in a pyrrolidine derivative with a TBDMS group. This can be achieved through the reaction of the pyrrolidine derivative with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial for the compound’s effectiveness in various applications, including drug development and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the TBDMS protecting group, making it more reactive but less selective.
(2S,4R)-4-((tert-Butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid: Contains a tert-butyldiphenylsilyl (TBDPS) group instead of TBDMS, offering different steric and electronic properties.
Uniqueness
The presence of the TBDMS group in (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid provides unique steric protection and reactivity, making it a valuable intermediate in selective synthetic processes. Its chiral nature also allows for the synthesis of enantiomerically pure compounds, which is essential in the development of pharmaceuticals and other biologically active molecules.
Properties
Molecular Formula |
C11H23NO3Si |
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Molecular Weight |
245.39 g/mol |
IUPAC Name |
(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H23NO3Si/c1-11(2,3)16(4,5)15-8-6-9(10(13)14)12-7-8/h8-9,12H,6-7H2,1-5H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
KOSGBSIXUJNSHZ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(NC1)C(=O)O |
Origin of Product |
United States |
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